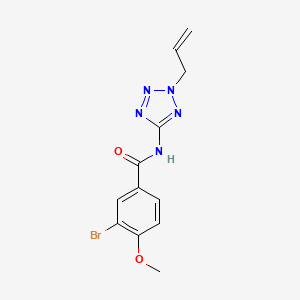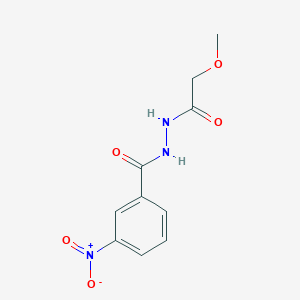![molecular formula C18H25FN2O4S B4552913 {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone](/img/structure/B4552913.png)
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone
Overview
Description
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a methanone group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in SM reactions.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of sm reactions, the compound might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s predicted boiling point is 4137±550 °C, and its predicted density is 1283±006 g/cm3 . These properties might influence the compound’s bioavailability.
Result of Action
In the context of sm reactions, the compound might contribute to the formation of new carbon-carbon bonds .
Action Environment
The success of sm reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidin-4-ylmethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and piperidine-containing molecules on biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone
- {1-[(5-Fluoro-3-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone
- {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidin-4-yl}(piperidin-1-yl)methanone
Uniqueness
The uniqueness of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-fluoro-2-methoxyphenyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-25-16-6-5-15(19)13-17(16)26(23,24)21-11-7-14(8-12-21)18(22)20-9-3-2-4-10-20/h5-6,13-14H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXRQMARKOYTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4552842.png)
![N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4552844.png)
![4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B4552855.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4552865.png)
![1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4552869.png)

![3-cyclohexyl-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4552878.png)

![3-[({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4552905.png)
![N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide](/img/structure/B4552920.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4552929.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4552935.png)
![N-(tert-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4552940.png)
![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone](/img/structure/B4552944.png)
